molecular formula C17H17N5O2S B2493650 N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207016-09-8

N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2493650
CAS RN: 1207016-09-8
M. Wt: 355.42
InChI Key: CAGZBKCIWUINNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have garnered interest for their potential biological activities and chemical properties. Research into similar compounds has focused on synthesizing derivatives that may offer new pathways for therapeutic and industrial applications.

Synthesis Analysis

The synthesis of derivatives bearing structural similarities to the compound involves multi-step processes, starting from basic building blocks like anthranilic acid and aryl isothiocyanates. These processes yield compounds through reactions that are characterized and confirmed using techniques such as IR, NMR (both 1H and 13C), and mass spectrometry, indicating a complex and carefully controlled synthesis procedure (Nguyen et al., 2022).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) discussed the synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes showed significant antioxidant activity, demonstrating the potential of these compounds in developing antioxidant agents (Chkirate et al., 2019).

Novel Derivatives and Synthesis

Nguyen et al. (2022) reported the successful synthesis of new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process. This work highlights the versatility of quinazolinone-based compounds in synthesizing novel derivatives with potential applications in various fields (Nguyen et al., 2022).

Potential Antitumor and Antifungal Activities

El-Bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives containing biologically active moieties with expected antitumor and antifungal activities. Some compounds showed high to moderate activity towards cells and significant activity against Aspergillus ochraceus, indicating the therapeutic potential of these derivatives (El-Bayouki et al., 2011).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. The study revealed that most compounds were active against selected microbial species, showing the potential of quinazolinone derivatives in antimicrobial applications (Gul et al., 2017).

Antitumor Activity and Molecular Docking

Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The study demonstrated broad spectrum antitumor activity for some compounds, nearly 1.5–3.0-fold more potent compared with the positive control 5-FU, showcasing the antitumor potential of quinazolinone derivatives (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-10(23)18-15-9-13(14-7-4-8-25-14)21-22(15)17-19-12-6-3-2-5-11(12)16(24)20-17/h4,7-9H,2-3,5-6H2,1H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGZBKCIWUINNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135882555

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.